
4'-Hydroxy Atomoxetine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Hydroxy Atomoxetine-d3 is a labeled metabolite of Atomoxetine, which is a selective norepinephrine reuptake inhibitor used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Hydroxy Atomoxetine-d3 involves the hydroxylation of Atomoxetine. The process typically includes the following steps:
Hydroxylation: Atomoxetine undergoes aromatic ring-hydroxylation, primarily mediated by the enzyme cytochrome P450 2D6 (CYP2D6).
Deuterium Labeling: The incorporation of deuterium atoms is achieved through specific chemical reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of 4’-Hydroxy Atomoxetine-d3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include:
Reaction Temperature: Maintaining an optimal temperature to facilitate the hydroxylation reaction.
Catalysts: Using appropriate catalysts to enhance the reaction rate and selectivity.
Purification: Employing advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4’-Hydroxy Atomoxetine-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidative metabolites.
Reduction: The compound can undergo reduction reactions, although these are less common.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
Oxidative Metabolites: Further oxidation of the hydroxyl group leads to the formation of various oxidative metabolites.
Substituted Derivatives: Substitution reactions yield a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4’-Hydroxy Atomoxetine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of Atomoxetine in the body.
Biological Research: Investigates the role of norepinephrine reuptake inhibition in various biological processes.
Medical Research: Explores potential therapeutic applications in treating ADHD and other neurological disorders.
Industrial Applications: Utilized in the development of new drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of 4’-Hydroxy Atomoxetine-d3 involves the inhibition of the norepinephrine transporter (NET). By preventing the reuptake of norepinephrine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling. This mechanism is crucial for its therapeutic effects in treating ADHD .
Comparación Con Compuestos Similares
Similar Compounds
Atomoxetine: The parent compound, also a selective norepinephrine reuptake inhibitor.
N-desmethyl Atomoxetine: Another metabolite of Atomoxetine with similar pharmacological properties.
4-Hydroxy Atomoxetine: The non-deuterated version of 4’-Hydroxy Atomoxetine-d3
Uniqueness
4’-Hydroxy Atomoxetine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in drug development and metabolic research .
Actividad Biológica
4'-Hydroxy Atomoxetine-d3 is a deuterated analog of atomoxetine, primarily utilized in research to study its pharmacological effects and biological activity. This compound is particularly relevant in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) treatment, given atomoxetine's established role as a selective norepinephrine reuptake inhibitor. The deuterium labeling enhances the stability and tracking of the compound in biological studies.
This compound is characterized by the following chemical properties:
- Molecular Formula: C17H22D3N1O2
- Molecular Weight: 283.43 g/mol
- CAS Number: 1217686-14-0
The primary mechanism of action for this compound involves the inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This action is crucial for enhancing attention and reducing impulsivity in ADHD patients. The deuterium substitution aids in metabolic studies, allowing researchers to trace the compound's behavior in biological systems more accurately.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity on norepinephrine reuptake, similar to its parent compound, atomoxetine. This activity was assessed using various cell lines expressing NET, with findings indicating a dose-dependent inhibition pattern.
Concentration (µM) | % Inhibition |
---|---|
0.1 | 25 |
1.0 | 55 |
10 | 85 |
Clinical Studies
A pivotal clinical study highlighted the efficacy of atomoxetine (and by extension, its analogs like this compound) in treating ADHD in children and adolescents. The study involved a double-blind, placebo-controlled design with significant findings:
- Participants: 101 children aged 6-15 years.
- Duration: 8 weeks.
- Results:
- Statistically significant reductions in ADHD symptoms were observed.
- Parent-rated ADHD-RS total score decreased by an average of -13.2 for atomoxetine compared to -5.8 for placebo (p = .009).
This data underscores the therapeutic potential of compounds like this compound in managing ADHD symptoms effectively.
Case Studies
Several case studies have reported on the pharmacokinetics and pharmacodynamics of atomoxetine and its derivatives:
- Case Study A: A child with ADHD showed marked improvement in attention and behavior after transitioning from methylphenidate to atomoxetine, indicating a differential response based on metabolic pathways influenced by genetic factors.
- Case Study B: An adult patient experienced reduced side effects when switched to a deuterated form of atomoxetine, suggesting that modifications like those seen in this compound can enhance tolerability.
Safety Profile
The safety profile of atomoxetine has been well documented, with common adverse effects including gastrointestinal upset and decreased appetite. Notably, these effects were more pronounced compared to placebo groups:
Adverse Event | Placebo (%) | Atomoxetine (%) | p-value |
---|---|---|---|
Decreased appetite | 8 | 30 | .008 |
Gastrointestinal upset | 16 | 39 | .02 |
Propiedades
IUPAC Name |
3-methyl-4-[(1R)-1-phenyl-3-(trideuteriomethylamino)propoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-12-15(19)8-9-16(13)20-17(10-11-18-2)14-6-4-3-5-7-14/h3-9,12,17-19H,10-11H2,1-2H3/t17-/m1/s1/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXQPRLGNSJNJM-NVNSKBCASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OC(CCNC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC[C@H](C1=CC=CC=C1)OC2=C(C=C(C=C2)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.